N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a [4-(4-methoxyphenyl)oxan-4-yl]methyl moiety. The molecular formula is inferred as C₂₁H₂₅NO₆S (exact mass requires confirmation via crystallography or spectrometry).
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-25-17-4-2-16(3-5-17)21(8-10-26-11-9-21)15-22-29(23,24)18-6-7-19-20(14-18)28-13-12-27-19/h2-7,14,22H,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXLDLCXSNNEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H29NO4S |
| Molecular Weight | 381.47 g/mol |
| LogP | 3.553 |
| Polar Surface Area | 48.049 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The compound features a benzodioxane moiety which is known for its diverse biological activities including anti-inflammatory and anticancer properties .
Anticancer Properties
Research indicates that compounds containing the benzodioxane structure exhibit significant anticancer activity. For example, derivatives of 1,4-benzodioxane have been shown to inhibit tumor growth in various cancer models. The compound CCT251236, a benzodioxane bisamide, demonstrated growth inhibitory effects in human ovarian carcinoma xenografts .
In vitro studies have shown that this compound may inhibit cell proliferation in cancer cell lines by interfering with critical signaling pathways involved in cell growth .
Anti-inflammatory Activity
The anti-inflammatory potential of benzodioxane derivatives is well-documented. A study highlighted the anti-inflammatory effects of a related compound bearing an acetic acid substituent at position 6 of the benzodioxane ring . This suggests that modifications to the benzodioxane structure can enhance its therapeutic efficacy against inflammation.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates and inhibits enzymes critical for tumor growth and inflammation.
- Cell Membrane Interaction : The compound may affect cellular membranes, altering their integrity and function.
- Signal Transduction Modulation : It may interfere with signaling pathways such as MAPK pathways that are pivotal in cancer progression and inflammatory responses .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antitumor Activity : A recent study demonstrated that derivatives similar to this compound showed IC50 values indicating potent antitumor activity against specific cancer cell lines .
- Anti-inflammatory Effects : Another research highlighted the importance of structural modifications in enhancing anti-inflammatory properties, suggesting that the position of substituents on the benzodioxane framework plays a crucial role in activity .
Scientific Research Applications
Medicinal Chemistry
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is being investigated for its potential as a therapeutic agent. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Properties : Research indicates that sulfonamide derivatives can inhibit tumor growth by interfering with specific metabolic pathways. This compound's unique structure may enhance its efficacy against certain cancer types.
Biochemical Research
The compound serves as a valuable tool in biochemical studies due to its ability to interact with biological molecules:
- Enzyme Inhibition : The sulfonamide group is known to mimic natural substrates, allowing it to inhibit enzymes involved in various biochemical pathways. This property is crucial for developing enzyme inhibitors for therapeutic purposes.
- Biochemical Probes : The compound can be utilized as a probe to study biological processes and interactions at the molecular level.
Material Science
In addition to its medicinal applications, this compound can be employed in the development of advanced materials:
- Polymer Chemistry : Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials.
- Coatings and Adhesives : The compound's reactivity and stability make it suitable for formulating specialized coatings and adhesives used in various industrial applications.
Case Study 1: Antimicrobial Activity
A study conducted on sulfonamide derivatives highlighted the efficacy of compounds similar to this compound against resistant strains of bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics, suggesting that this class of compounds could lead to novel antimicrobial agents.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and biological activities of analogous benzodioxine sulfonamide derivatives:
Notes:
- Structural Diversity : The target compound’s oxane-methoxyphenyl group distinguishes it from analogs with piperazine (), thiazole (), or simpler aromatic substituents ().
- Sulfonamide Role : All compounds share the sulfonamide group, critical for hydrogen bonding and enzyme inhibition. Bulkier substituents (e.g., oxane in the target compound) may enhance selectivity for hydrophobic binding pockets .
Key Research Findings
Synthetic Accessibility : Compounds like N-(4-methoxyphenyl)benzenesulfonamide () are synthesized via condensation reactions, while complex derivatives (e.g., ) require multi-step protocols involving sulfonylation and amide coupling.
Activity Trends : The presence of methoxyphenyl groups correlates with enhanced bioavailability and target affinity in sulfonamide derivatives ().
Crystallographic Data : Structural studies (e.g., ) confirm planar benzodioxine cores and sulfonamide geometry critical for interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
